molecular formula C16H11BrO B3370164 2-Bromo-1-(phenanthren-9-yl)ethanone CAS No. 33466-14-7

2-Bromo-1-(phenanthren-9-yl)ethanone

Cat. No. B3370164
CAS RN: 33466-14-7
M. Wt: 299.16 g/mol
InChI Key: ANKLVWPFCLGBJX-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenanthren-9-yl)ethanone is a synthetic compound that has gained significant attention in scientific research. It is a member of the class of organic compounds known as phenanthrenes, which are polycyclic aromatic hydrocarbons containing a phenanthrene moiety. The compound is also referred to as BPE and has a molecular formula of C20H13BrO.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(phenanthren-9-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune response by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-Bromo-1-(phenanthren-9-yl)ethanone has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bromo-1-(phenanthren-9-yl)ethanone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using the compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions that could be explored in the study of 2-Bromo-1-(phenanthren-9-yl)ethanone. One potential direction is to investigate the compound's mechanism of action in more detail. This could involve studying its effects on specific enzymes or pathways involved in cancer cell growth and proliferation. Another direction could be to explore the compound's potential as a therapeutic agent for cancer or inflammatory diseases. This could involve conducting preclinical studies to evaluate its safety and efficacy in animal models.

Scientific Research Applications

2-Bromo-1-(phenanthren-9-yl)ethanone has been used in various scientific research applications. It has been reported to exhibit anti-inflammatory and anti-cancer properties. In one study, the compound was found to inhibit the growth of cancer cells in vitro. Another study reported that the compound exhibited anti-inflammatory effects by reducing the production of inflammatory cytokines.

properties

IUPAC Name

2-bromo-1-phenanthren-9-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO/c17-10-16(18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKLVWPFCLGBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293061
Record name 2-bromo-1-(phenanthren-9-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293061
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Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33466-14-7
Record name 2-Bromo-1-(9-phenanthrenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33466-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 87072
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87072
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Record name 2-bromo-1-(phenanthren-9-yl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-BROMOACETYL)PHENANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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